Fmoc-Thr-OH

Phosphopeptide Synthesis SPPS Post-Translational Modification

Fmoc-Thr-OH (CAS 73731-37-0) is an Nα-Fmoc protected L-threonine derivative with an unprotected side-chain hydroxyl group, widely employed in Fmoc solid-phase peptide synthesis (SPPS). Commercial analytical specifications consistently report HPLC purity ≥98.0% and enantiomeric purity ≥99.5% (a/a).

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 73731-37-0
Cat. No. B557369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr-OH
CAS73731-37-0
Synonyms73731-37-0; FMOC-L-THREONINE; Fmoc-Thr-OH; Fmoc-L-Thr-OH; Fmoc-Thr-OHmonohydrate; (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoicacid; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine; MFCD00077072; SBB066141; N-(9-Fluorenylmethoxycarbonyl)-L-threonine; (2S,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoicacid; N-Fmoc-L-threonine; PubChem10496; 2--3-hydroxy-butanoicacid; 47602_ALDRICH; SCHEMBL2551441; N-ALPHA-FMOC-L-THREONINE; 47602_FLUKA; MolPort-003-934-206; ACT08680; ZINC1576233; ANW-50465; AKOS015837088; AKOS015895366; AB02959
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1
InChIKeyOYULCCKKLJPNPU-DIFFPNOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr-OH (CAS 73731-37-0): A Side-Chain Unprotected Fmoc Threonine Building Block for Phosphopeptide Synthesis


Fmoc-Thr-OH (CAS 73731-37-0) is an Nα-Fmoc protected L-threonine derivative with an unprotected side-chain hydroxyl group, widely employed in Fmoc solid-phase peptide synthesis (SPPS). Commercial analytical specifications consistently report HPLC purity ≥98.0% and enantiomeric purity ≥99.5% (a/a) . Unlike the more commonly used side-chain protected analog Fmoc-Thr(tBu)-OH (CAS 71989-35-0), this compound bears a free β-hydroxyl group, a structural feature that eliminates the need for acidolytic tert-butyl deprotection and enables direct on-resin functionalization strategies including global phosphorylation [1].

Why Fmoc-Thr(tBu)-OH Cannot Replace Fmoc-Thr-OH in Phosphopeptide and Direct Functionalization Workflows


Substituting Fmoc-Thr-OH with its side-chain protected counterpart Fmoc-Thr(tBu)-OH introduces two critical workflow incompatibilities. First, the tert-butyl ether protection on Fmoc-Thr(tBu)-OH renders the hydroxyl group chemically inert until final acidic cleavage, thereby completely precluding any on-resin phosphorylation or functionalization strategies that require a free hydroxyl nucleophile [1]. Second, the steric hindrance imposed by the tBu group on the β-carbon has been documented to necessitate double coupling protocols under microwave-assisted SPPS to achieve acceptable yields, a complication absent with the unprotected derivative [1]. These functional and operational divergences make the two compounds non-interchangeable in workflows requiring side-chain reactivity or streamlined coupling conditions.

Fmoc-Thr-OH (CAS 73731-37-0): Quantitative Differentiation Evidence Against Closest Analogs


Global Phosphorylation: Fmoc-Thr-OH Enables Direct On-Resin Phosphothreonine Synthesis Whereas Fmoc-Thr(tBu)-OH Cannot

In a direct methodological comparison, Perich (1992) demonstrated that the free hydroxyl group of Fmoc-Thr-OH permits 'global' phosphite-triester phosphorylation directly on the resin-bound peptide. The pentapeptide-resin Ala-Thr-Tyr-Ser-Ala was assembled using side-chain free Fmoc-Thr-OH and Fmoc-Tyr-OH with PyBOP coupling. Subsequent treatment with di-t-butyl N,N-diethylphosphoramidite/1H-tetrazole followed by m-chloroperoxybenzoic acid oxidation effected simultaneous bis-phosphorylation of both Thr and Tyr residues. The target phosphopeptide Ala-Thr(P)-Tyr(P)-Ser-Ala was obtained in high yield and purity following 5% anisole/TFA cleavage [1]. In contrast, Fmoc-Thr(tBu)-OH possesses a tert-butyl ether-protected hydroxyl that remains entirely unreactive under these phosphorylation conditions until final acidolytic deprotection, rendering on-resin phosphorylation impossible and requiring post-synthetic solution-phase phosphorylation with additional purification steps .

Phosphopeptide Synthesis SPPS Post-Translational Modification

Commercial Enantiomeric Purity: Fmoc-Thr-OH ≥99.5% (a/a) vs. Fmoc-Thr(tBu)-OH Ranges 98.0%–99.8% Across Vendors

Comparative analysis of vendor technical datasheets reveals that Fmoc-Thr-OH (Novabiochem® grade) consistently meets an enantiomeric purity specification of ≥99.5% (a/a) . In contrast, commercial specifications for the side-chain protected analog Fmoc-Thr(tBu)-OH vary significantly by vendor: Sigma-Aldrich reports ≥98.0% (HPLC, sum of enantiomers) ; CEM Corporation reports enantiomeric purity ≥99.8% for their Fmoc-Thr(Trt)-OH variant [1]. The ≥99.5% (a/a) specification for Fmoc-Thr-OH represents a quantifiable quality benchmark that directly reduces the risk of diastereomeric peptide contamination from the D-enantiomer impurity during SPPS.

Enantiomeric Purity Quality Control Peptide Synthesis

Racemization Susceptibility: Threonine Residues Exhibit Documented Low Racemization Propensity in Fmoc SPPS Coupling

A systematic radiochromatographic study of 12 peptides varying in amino acid composition and protection type demonstrated that the degree of racemization during peptide coupling is highly dependent on the structure of both the acylating and acylated amino acids [1]. Threonine, possessing a β-branch with an electron-withdrawing hydroxyl group, exhibits intrinsically low susceptibility to base-catalyzed enolization-mediated racemization compared to amino acids such as cysteine or histidine that are more prone to α-proton abstraction [2]. This class-level property is preserved in Fmoc-Thr-OH due to the Fmoc group's well-documented suppression of oxazolone formation—the predominant racemization pathway in peptide coupling [3].

Racemization Stereochemical Integrity SPPS Optimization

Fmoc-Thr-OH (CAS 73731-37-0): Evidence-Based Application Scenarios for Research and Production


Global Phosphorylation for Mixed Phospho-Thr/Phospho-Tyr Peptide Libraries

Fmoc-Thr-OH is the preferred building block for synthesizing peptide libraries containing phosphothreonine residues via on-resin 'global' phosphite-triester phosphorylation. As demonstrated by Perich (1992), peptides assembled with side-chain free Fmoc-Thr-OH can be directly bis-phosphorylated on both Thr and Tyr residues using di-t-butyl N,N-diethylphosphoramidite, yielding Ala-Thr(P)-Tyr(P)-Ser-Ala in a single solid-phase workflow [1]. This approach eliminates post-cleavage solution-phase phosphorylation steps, reducing total synthesis time and improving overall yield for multi-phosphorylated peptides. The alternative—using Fmoc-Thr(tBu)-OH—would require separate phosphorylation after cleavage, adding purification burden and reducing throughput.

Synthesis of Peptides Requiring Native Threonine Residues Without Acid-Labile Side-Chain Protection

For peptides where the native threonine hydroxyl must remain free in the final product, Fmoc-Thr-OH provides a direct route that circumvents the acidolytic tert-butyl deprotection step required for Fmoc-Thr(tBu)-OH [2]. This is particularly advantageous when the target peptide contains acid-sensitive modifications (e.g., glycosylation motifs, certain fluorescent labels) or when minimizing TFA exposure is desired for downstream biological assays. The ≥99.5% (a/a) enantiomeric purity specification of Novabiochem® grade material further ensures minimal D-enantiomer contamination in the final peptide product .

Process-Scale SPPS Where Coupling Efficiency and Purity Specifications Drive Procurement Decisions

For process development and cGMP manufacturing of peptide therapeutics, the ≥99.5% (a/a) enantiomeric purity specification of Fmoc-Thr-OH (Novabiochem® grade) provides a quantifiable quality benchmark that reduces batch-to-batch variability and simplifies regulatory documentation . The Fmoc group's compatibility with standard SPPS coupling reagents (PyBOP, HATU) and its documented suppression of oxazolone-mediated racemization [3] make this building block suitable for long peptide sequences where cumulative racemization would otherwise compromise crude purity and increase purification costs.

Substrate Preparation for Enzymatic Phosphorylation Studies

Perich et al. (1996) employed Fmoc-Thr-OH in the synthesis of pp60src-related phosphopeptides for use as substrates in casein kinase-2 enzymatic phosphorylation assays [4]. The free threonine hydroxyl group enables post-synthetic enzymatic modification without requiring prior chemical deprotection steps, making Fmoc-Thr-OH the optimal choice for generating peptide substrates intended for kinase activity screening or inhibitor development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Thr-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.